molecular formula C10H19NOSSi B8127362 5-((t-Butyldimethylsilyloxy)methyl)thiazole

5-((t-Butyldimethylsilyloxy)methyl)thiazole

Cat. No.: B8127362
M. Wt: 229.42 g/mol
InChI Key: KUVVANJLEHVHEH-UHFFFAOYSA-N
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Description

5-((t-Butyldimethylsilyloxy)methyl)thiazole is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The presence of the t-butyldimethylsilyloxy group in this compound enhances its stability and reactivity, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((t-Butyldimethylsilyloxy)methyl)thiazole typically involves the reaction of a thiazole derivative with a t-butyldimethylsilyloxy methylating agent. One common method is the reaction of 2-(methoxymethyl)thiazole with t-butyldimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-((t-Butyldimethylsilyloxy)methyl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the thiazole ring .

Scientific Research Applications

5-((t-Butyldimethylsilyloxy)methyl)thiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-((t-Butyldimethylsilyloxy)methyl)thiazole involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of enzymes and receptors. Additionally, the t-butyldimethylsilyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the t-butyldimethylsilyloxy group in 5-((t-Butyldimethylsilyloxy)methyl)thiazole enhances its stability and reactivity, making it a valuable intermediate in organic synthesis. This unique feature distinguishes it from other thiazole derivatives and contributes to its diverse applications in scientific research and industry .

Properties

IUPAC Name

tert-butyl-dimethyl-(1,3-thiazol-5-ylmethoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NOSSi/c1-10(2,3)14(4,5)12-7-9-6-11-8-13-9/h6,8H,7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVVANJLEHVHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CN=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NOSSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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